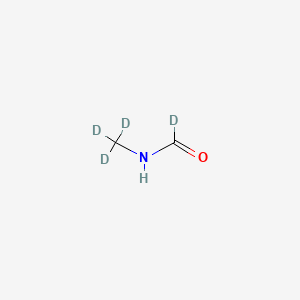![molecular formula C7H18N2 B12315200 [(2S)-1-Aminopropan-2-yl]diethylamine](/img/structure/B12315200.png)
[(2S)-1-Aminopropan-2-yl]diethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S)-1-Aminopropan-2-yl]diethylamine is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to a propan-2-yl group, which is further substituted with two ethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-Aminopropan-2-yl]diethylamine typically involves the reaction of diethylamine with a suitable precursor such as (S)-2-chloropropane-1-amine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The reaction can be represented as follows:
(S)-2-chloropropane-1-amine+diethylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification and isolation to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(2S)-1-Aminopropan-2-yl]diethylamine can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
[(2S)-1-Aminopropan-2-yl]diethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(2S)-1-Aminopropan-2-yl]diethylamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-1-(Diethylamino)propan-2-ol: Similar structure but with a hydroxyl group instead of an amino group.
Diethylamine: Lacks the propan-2-yl group.
(S)-2-chloropropane-1-amine: Precursor in the synthesis of [(2S)-1-Aminopropan-2-yl]diethylamine.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both diethyl and amino groups. This combination of features makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and as a potential therapeutic agent.
Propriétés
Formule moléculaire |
C7H18N2 |
|---|---|
Poids moléculaire |
130.23 g/mol |
Nom IUPAC |
(2S)-2-N,2-N-diethylpropane-1,2-diamine |
InChI |
InChI=1S/C7H18N2/c1-4-9(5-2)7(3)6-8/h7H,4-6,8H2,1-3H3/t7-/m0/s1 |
Clé InChI |
JNFLSJUGIONDMJ-ZETCQYMHSA-N |
SMILES isomérique |
CCN(CC)[C@@H](C)CN |
SMILES canonique |
CCN(CC)C(C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate](/img/structure/B12315120.png)

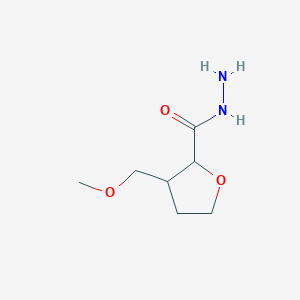
![{4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol](/img/structure/B12315136.png)

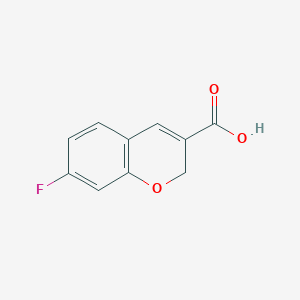
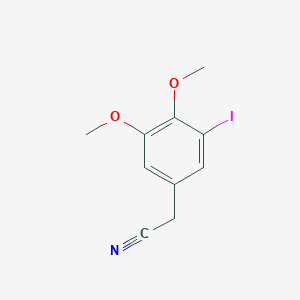
![Propan-2-yl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B12315162.png)

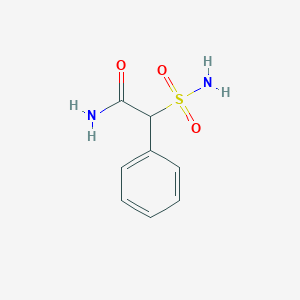
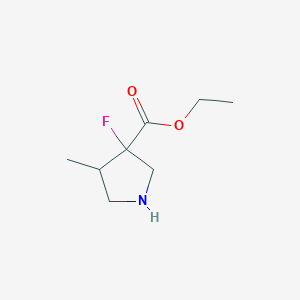
![Alpha-(3,4-Dichlorophenyl)-2,3-dihydro-2-imino-3-[(4-methylphenyl)methyl]-1H-benzimidazole-1-ethanol](/img/structure/B12315189.png)
